molecular formula C17H17BrN6O2 B2594556 5-bromo-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide CAS No. 1021259-03-9

5-bromo-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

Cat. No. B2594556
CAS RN: 1021259-03-9
M. Wt: 417.267
InChI Key: KLKDWKUFQORHOE-UHFFFAOYSA-N
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Description

This compound is a pyridine derivative . Pyridines are important structural motifs found in numerous bioactive molecules . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved via palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves the use of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

Scientific Research Applications

Heterocyclic Compounds as Antiprotozoal Agents

A study highlighted the synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases caused by these parasites (Ismail et al., 2004).

Amplification of Phleomycin

Research into unfused heterobicycles, including furan derivatives, showed their utility as amplifiers of phleomycin against Escherichia coli. This indicates the potential of furan-related compounds in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Pyridazine Derivatives Synthesis

Another study focused on the synthesis of pyridazine derivatives, including those with furan substituents. These compounds may hold value in developing new chemical entities with biological activity, underscoring the versatility of furan-based compounds in synthetic chemistry (Masevičius, Petraitytė, & Tumkevičius, 2009).

Furan Derivatives in Acidic Media

Investigations into the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides revealed furan ring opening and the formation of new fused heterocyclic systems. This study demonstrates the chemical reactivity of furan derivatives under specific conditions, potentially leading to novel heterocyclic compounds with unique properties (Stroganova, Vasilin, & Krapivin, 2016).

properties

IUPAC Name

5-bromo-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN6O2/c1-11-6-7-19-16(10-11)22-15-5-4-14(23-24-15)20-8-9-21-17(25)12-2-3-13(18)26-12/h2-7,10H,8-9H2,1H3,(H,20,23)(H,21,25)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKDWKUFQORHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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